molecular formula C6H11Cl2N3O B2988558 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2247103-73-5

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride

Cat. No.: B2988558
CAS No.: 2247103-73-5
M. Wt: 212.07
InChI Key: ATIPFHIKSVDFFM-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroethyl chloroformate with N,N-dimethylhydrazine to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Formation of substituted oxadiazoles with various functional groups.

    Oxidation Products: Formation of oxides or hydroxylated derivatives.

    Reduction Products: Formation of amines or reduced derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1-chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O.ClH/c1-4(7)5-8-9-6(11-5)10(2)3;/h4H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPFHIKSVDFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)N(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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